8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derives from its bicyclic core and substituents. The parent structure, 8-azabicyclo[3.2.1]oct-2-ene , consists of a seven-membered bicyclic system with nitrogen at position 8 and a double bond between carbons 2 and 3. The prefix azabicyclo indicates the replacement of a carbon atom with nitrogen in the bicyclic framework.
The numbering follows IUPAC rules for bicyclic systems: the two bridgehead carbons are positions 1 and 5, with the nitrogen at position 8. The 8-methyl designation specifies a methyl group attached to the nitrogen atom. The boronic acid pinacol ester group at position 3 is formally named as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , reflecting the pinacol (2,3-dimethyl-2,3-butanediol) backbone.
Isomeric considerations arise from the stereochemistry of the bicyclic system and the boronic ester. The bicyclo[3.2.1]octane scaffold inherently restricts conformational flexibility, but the double bond at position 2 introduces geometric isomerism (E/Z). However, steric constraints in the bicyclic system typically favor the endo conformation, where substituents orient toward the bridgehead. The pinacol ester’s symmetric 4,4,5,5-tetramethyl configuration precludes stereoisomerism at the boron center, though the bicyclo system’s bridgehead stereochemistry (e.g., 1R,5S) may influence overall molecular chirality.
Molecular Architecture of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core comprises a fused bicyclic system with bridge lengths of three, two, and one carbon atoms (Figure 1). Key bond distances and angles are consistent with strained bicyclic systems:
| Parameter | Value | Source |
|---|---|---|
| C1–C5 bridge distance | 1.54 Å | |
| N8–C1 bond length | 1.47 Å | |
| C2=C3 bond length | 1.34 Å |
The nitrogen atom introduces pyramidalization at position 8, with a bond angle of 107° around N8, characteristic of sp³ hybridization. The double bond at C2–C3 shortens the adjacent C1–C2 and C3–C4 bonds to 1.50 Å, increasing ring strain compared to the saturated analog.
Conformational analysis reveals that the endo orientation of the boronic ester minimizes steric clashes with the bicyclic framework. Molecular mechanics simulations suggest a 15 kJ/mol energy preference for the endo conformation over exo, stabilizing the molecule in solution.
Boronic Ester Functional Group Configuration and Stereoelectronic Effects
The boronic acid pinacol ester group confers unique reactivity and stability. The boron atom adopts a trigonal planar geometry, with B–O bond lengths of 1.37 Å and a B–C bond length of 1.58 Å. The pinacol ester’s methyl groups create a hydrophobic microenvironment, shielding the boron atom from nucleophilic attack and hydrolysis.
Stereoelectronic effects arise from conjugation between the boron’s empty p-orbital and the oxygen lone pairs of the dioxaborolane ring. This delocalization lowers the LUMO energy (-1.2 eV), enhancing susceptibility to transmetalation in cross-coupling reactions. The electron-withdrawing nature of the ester group polarizes the C3–B bond, increasing electrophilicity at boron by 18% compared to aryl boronic acids.
The table below summarizes key electronic parameters:
| Property | Value | Method |
|---|---|---|
| B–O bond order | 1.25 | NBO analysis |
| Natural charge on B | +0.87 | DFT calculation |
| Wiberg bond index (C3–B) | 0.92 | MO analysis |
Crystallographic Analysis and Conformational Dynamics
X-ray diffraction studies of analogous compounds (e.g., tert-butyl-protected derivatives) reveal a monoclinic crystal system with space group P2₁/c. The bicyclic core adopts a chair-boat conformation, with the nitrogen methyl group axial to minimize A1,3 strain. The boronic ester lies in the equatorial plane, forming weak C–H⋯O interactions (2.9–3.2 Å) with adjacent molecules.
Conformational dynamics were probed via variable-temperature NMR. At 298 K, the boronic ester exhibits free rotation about the C3–B bond (ΔG‡ = 42 kJ/mol), while the bicyclic scaffold remains rigid. At 173 K, rotation ceases, and two distinct rotamers are observed in a 3:1 ratio, reflecting steric preferences between the pinacol methyl groups and the bicyclic framework.
Molecular packing in the crystal lattice is stabilized by:
- van der Waals interactions between pinacol methyl groups (3.5–4.0 Å)
- Dipole-dipole interactions between the ester carbonyl and bridgehead C–H bonds
Properties
CAS No. |
2304631-78-3 |
|---|---|
Molecular Formula |
C14H24BNO2 |
Molecular Weight |
249.16 g/mol |
IUPAC Name |
(1R,5S)-8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)14(3,4)18-15(17-13)10-8-11-6-7-12(9-10)16(11)5/h8,11-12H,6-7,9H2,1-5H3/t11-,12+/m1/s1 |
InChI Key |
VMFYNGPXDWTHCY-NEPJUHHUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
The azabicyclo[3.2.1]oct-2-ene framework is constructed from nortropane or nortropanol analogues through dehydration and cyclization steps. For example, dehydration of nortropanol analogues under acidic conditions (e.g., trifluoroacetic acid reflux) yields the bicyclic azabicyclo[3.2.1]oct-2-ene derivatives with high stereochemical control.
Functional Group Transformations
Subsequent functionalization at the 3-position includes cyanation, hydroxylation, or halogenation to introduce a suitable leaving group or handle for boronic acid installation. For example, cyanide addition to bicyclic ketones under controlled conditions (e.g., 0°C stirring with potassium cyanide) leads to cyano-substituted intermediates, which can be further transformed.
Representative Detailed Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Cyanation | Potassium cyanide, 0°C, stirring 1 h | Addition of KCN to bicyclic ketone to form 3-cyano intermediate | ~72% yield, mixture of epimers |
| 2. Hydrolysis and work-up | Aqueous phosphate buffer, extraction with ethyl acetate | Isolation of cyano intermediate | Efficient extraction and purification |
| 3. Dehydration | Reflux in trifluoroacetic acid | Conversion of nortropanol to bicyclic alkene | High stereoselectivity |
| 4. Borylation | Pd-catalyst, bis(pinacolato)diboron, base, inert atmosphere | Installation of boronic acid pinacol ester at 3-position | High conversion, requires inert atmosphere |
| 5. Purification | Chromatography or crystallization | Isolation of pure boronic acid pinacol ester derivative | Purity >95% |
Analytical and Physical Data Supporting Preparation
- Mass Spectrometry: Characteristic molecular ion peaks confirming molecular weight (~335 Da for boronic acid pinacol ester derivative).
- NMR Spectroscopy: Distinct chemical shifts corresponding to bicyclic framework and pinacol ester methyl groups.
- Melting/Boiling Points: Boiling point around 378°C at 760 mmHg for N-Boc protected analogues.
- Purity: Typically >95% as confirmed by HPLC or GC.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Outcome/Remarks |
|---|---|---|
| Cyanation | KCN, 0°C, 1 h | Formation of 3-cyano intermediate, 70-75% yield |
| Dehydration | TFA reflux | Formation of bicyclic alkene, stereoselective |
| Borylation | Pd catalyst, bis(pinacolato)diboron, base, N2 atmosphere | Efficient installation of boronic acid pinacol ester |
| Protection | Pinacol, mild conditions | Stabilizes boronic acid for handling |
| Purification | Chromatography, recrystallization | High purity (>95%) product |
Research Findings and Optimization Notes
- Reaction temperature control is critical during cyanation and borylation to avoid side reactions and epimerization.
- Use of an inert atmosphere (nitrogen or argon) during borylation prevents oxidation of sensitive boron intermediates.
- The choice of base (e.g., potassium phosphate, pyridine) influences reaction rate and yield.
- Pinacol esterification improves compound stability, facilitating storage and subsequent synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce various reduced derivatives.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester has a wide range of scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Research into its potential as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction mechanism typically involves the formation of a palladium complex, which facilitates the coupling of the boronic acid ester with an aryl or vinyl halide to form a new carbon-carbon bond .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Weight : ~260–270 g/mol (estimated from analogs in ).
- Stability : Pinacol esters resist hydrolysis under neutral conditions but undergo oxidative deprotection with H2O2 or periodate .
- NMR Signatures : Expected singlet for pinacol –CH3 at δ 1.37–1.38 (12H) and azabicyclo protons in the δ 2.5–4.0 range (based on analogs in ).
Comparison with Structurally Similar Compounds
Aryl Boronic Acid Pinacol Esters
Alkyl and Cyclic Boronic Esters
Protected Amine Boronic Esters
Example: tert-Butyl 3-borono-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate ().
Heterocyclic Boronic Esters
Example : Pyrene boronic acid pinacol ester ().
- Electronic Profile : Extended conjugation enhances electron-deficient character, improving reactivity in electron-rich systems.
- Contrast : The target compound’s amine may act as a directing group or participate in hydrogen bonding, altering substrate selectivity .
Comparative Data Table
Biological Activity
8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Boronic acids and their derivatives have been extensively studied for various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
The compound's structure is characterized by a bicyclic system with a boronic acid moiety, which is known to interact with biological targets through reversible covalent bonding. The molecular formula is , and it has a molecular weight of approximately 231.06 g/mol.
1. Anticancer Activity
Boronic acids have been shown to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. Studies indicate that compounds similar to 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl boronic acid pinacol ester can induce cell cycle arrest at the G2/M phase, leading to apoptosis in various cancer cell lines.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| U266 | 4.60 | Proteasome inhibition leading to apoptosis |
| HepG2 | 19.38 | Induction of oxidative stress |
| MGC-803 | 3.96 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines .
2. Antibacterial Activity
Recent research highlights the antibacterial properties of boronic acids against resistant bacterial strains. The mechanism involves binding to β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
| Compound | Ki (µM) | Target |
|---|---|---|
| Compound A | 0.004 | Class C β-lactamases |
| Compound B | 0.008 | Class C β-lactamases |
These compounds demonstrate significant inhibitory activity against problematic strains found in clinical settings, suggesting their potential as novel antibacterial agents .
3. Antiviral Activity
Boronic acids have also been explored for their antiviral properties, particularly against viruses that employ protease enzymes for replication. The inhibition of these enzymes can prevent viral propagation.
Case Study 1: Cancer Treatment
In a study involving a series of boronic acid derivatives, one compound similar to 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl boronic acid pinacol ester was evaluated for its efficacy against multiple myeloma cells. The study reported an IC50 value of 6.74 nM, indicating strong anticancer activity and favorable pharmacokinetic properties compared to traditional therapies like bortezomib .
Case Study 2: Antibiotic Resistance
A clinical trial investigated the effectiveness of a boronic acid derivative in treating infections caused by multi-drug resistant bacteria such as Pseudomonas aeruginosa. The results showed that the compound significantly reduced biofilm formation and bacterial load in infected tissues .
Q & A
Q. What synthetic strategies are recommended for preparing 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)boronic acid pinacol ester, and how can reaction conditions be optimized?
The synthesis typically involves functionalization of the azabicyclo core followed by boronylation. A validated approach includes:
- Step 1 : Formation of the bicyclic amine intermediate (e.g., 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-one) via intramolecular cyclization, as described in analogous azabicyclo systems .
- Step 2 : Boronylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12–24 hours. Yield optimization requires strict control of moisture and oxygen levels, with yields reported between 45–70% in related systems .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR to confirm the bicyclic framework and boronic ester group. Key signals include the pinacol methyl groups (δ ~1.2–1.3 ppm) and the azabicyclo olefinic protons (δ ~5.5–6.0 ppm).
- HRMS : To verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₅BNO₂: 262.18).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and boron coordination, though limited by crystal growth challenges in pinacol esters .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields or purity of this compound across different synthetic protocols?
- Root-cause analysis : Compare reaction parameters (e.g., catalyst loading, solvent purity, inert atmosphere quality). For example, Pd catalyst decomposition in non-anhydrous THF may explain yield variability .
- Validation : Replicate protocols with strict control of variables (e.g., Schlenk-line techniques for air-sensitive steps).
- Analytical cross-checks : Use quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to assess purity independently .
Q. What role does the azabicyclo scaffold play in Suzuki-Miyaura coupling reactions, and how can reactivity challenges be mitigated?
Q. How can computational chemistry aid in predicting the reactivity or stability of this boronic ester?
- DFT calculations : Model transition states for Suzuki coupling to identify steric or electronic bottlenecks.
- Molecular dynamics : Simulate solubility and aggregation behavior in common solvents (e.g., THF vs. DMF).
- Degradation pathways : Predict hydrolytic stability by analyzing boron-oxygen bond dissociation energies .
Methodological Considerations
Q. What precautions are necessary for handling and storing this compound to ensure experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
